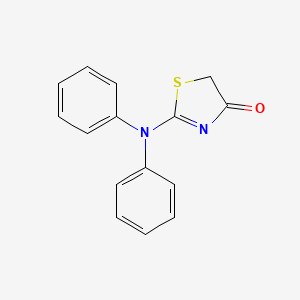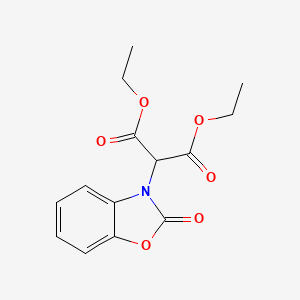![molecular formula C14H17NO5S B11987843 dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11987843.png)
dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing sulfur atoms, known for their aromatic properties and significant applications in various fields such as organic electronics, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:
Condensation Reactions: Utilizing sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives.
Paal-Knorr Synthesis: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Cyclization Reactions: Involving thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation and cyclization reactions, optimized for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the thiophene ring using halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitro-substituted thiophenes.
Applications De Recherche Scientifique
Dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in cellular processes such as signal transduction and metabolic pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of specific enzymes, and interaction with cellular receptors to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 3-methyl-5-(propionylamino)thiophene-2,4-dicarboxylate .
- Dimethyl thiophene-2,5-dicarboxylate .
Uniqueness
Dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate stands out due to its unique cyclopenta[b]thiophene structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel materials and exploring new biological activities.
Propriétés
Formule moléculaire |
C14H17NO5S |
|---|---|
Poids moléculaire |
311.36 g/mol |
Nom IUPAC |
dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO5S/c1-4-9(16)15-12-11(14(18)20-3)10-7(13(17)19-2)5-6-8(10)21-12/h7H,4-6H2,1-3H3,(H,15,16) |
Clé InChI |
MDLPUSVEFZJCSV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(C2=C(S1)CCC2C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide](/img/structure/B11987796.png)
![9-Chloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11987805.png)

![8-[(3-bromobenzyl)sulfanyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987816.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11987818.png)

![2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B11987828.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11987831.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11987835.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987839.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987846.png)

